(4-Aminophenyl)(pyridin-4-yl)methanone

Inflammation Myeloperoxidase Inhibition Cardiovascular Disease

Generic 'pyridinyl methanone' analogs risk abolished target affinity in MPO/CDK programs. Specify this precise 4-amino-4-pyridyl ketone core to safeguard selectivity. Key evidence: • MPO IC50: 141 nM with 24.1-fold selectivity over CYP3A4 • Validated CDK inhibitor class membership for kinase probe development • Structurally authenticated building block for targeted library synthesis Supplied with rigorous analytical certification to ensure scaffold integrity and batch-to-batch reproducibility for hit-to-lead continuity.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 170893-64-8
Cat. No. B070145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminophenyl)(pyridin-4-yl)methanone
CAS170893-64-8
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=NC=C2)N
InChIInChI=1S/C12H10N2O/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H,13H2
InChIKeyFFVZARAUVKUVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Aminophenyl)(pyridin-4-yl)methanone: Kinase Inhibitor Scaffold for Drug Discovery Procurement


(4-Aminophenyl)(pyridin-4-yl)methanone (CAS 170893-64-8) is a foundational amino-substituted pyridinyl methanone building block [1], frequently employed as a key intermediate or scaffold in the development of targeted therapeutics . Characterized by a para-aminophenyl group linked to a 4-pyridyl ring via a central ketone, its structure is essential for conferring potent cyclin-dependent kinase (CDK) inhibition [2] and other key biological interactions, making it a critical component in medicinal chemistry and kinase-targeted drug discovery campaigns .

Why Substitutes Fail for (4-Aminophenyl)(pyridin-4-yl)methanone


The procurement of generic or 'similar' phenyl-pyridyl methanone derivatives as substitutes for (4-Aminophenyl)(pyridin-4-yl)methanone is scientifically unjustifiable due to extreme sensitivity of biological activity to subtle structural modifications. The precise spatial arrangement and hydrogen-bonding network enabled by the unsubstituted 4-amino group and 4-pyridyl ketone are critical for binding key targets like myeloperoxidase (MPO) and CDKs . As demonstrated by direct analogs, minor alterations to this core—such as changing the pyridyl nitrogen position or the ketone linkage—can abolish or drastically reduce target affinity and selectivity [1], thereby invalidating the core premise of a cost-saving substitution and risking the failure of entire research campaigns [2].

(4-Aminophenyl)(pyridin-4-yl)methanone: Quantitative Advantages Over Analogs


MPO Inhibition Potency Advantage Over an Analog

In a direct head-to-head enzymatic assay, (4-Aminophenyl)(pyridin-4-yl)methanone demonstrates a 12.7% improvement in potency for inhibiting human myeloperoxidase (MPO) compared to a structurally analogous compound where the 4-aminophenyl group is replaced with a more complex moiety [1].

Inflammation Myeloperoxidase Inhibition Cardiovascular Disease

MPO vs. CYP3A4 Selectivity

The compound exhibits a notable selectivity window, showing significantly lower off-target activity against the key metabolic enzyme CYP3A4 compared to another MPO-inhibiting analog [1].

Drug Safety Selectivity Cytochrome P450

CDK Inhibition: Patent-Validated Mechanism

As a prototypical member of the amino-substituted pyridinyl methanone class, this compound is explicitly claimed as a cyclin-dependent kinase (CDK) inhibitor, a mechanism of action distinct from other kinase inhibitor chemotypes [1].

Oncology Cyclin-Dependent Kinase CDK Inhibitor

(4-Aminophenyl)(pyridin-4-yl)methanone: High-Impact Research Scenarios


MPO Inhibitor Lead Optimization

Initiate or advance a medicinal chemistry program targeting myeloperoxidase (MPO) for indications like cardiovascular disease or vasculitis. Use (4-Aminophenyl)(pyridin-4-yl)methanone as a privileged, quantifiably potent (IC50 = 141 nM [1]) and demonstrably selective core scaffold (24.1-fold selectivity over CYP3A4 [2]) over its closest analog, directly aligning with the evidence presented.

Chemical Probe Development for CDK Pathways

Develop a novel chemical probe for investigating cyclin-dependent kinase (CDK) function in cell cycle regulation or cancer biology. The compound's validated class membership as a CDK inhibitor, as supported by foundational patent literature [3], provides a strong, literature-backed starting point for synthesizing tool compounds to interrogate specific CDK isoforms.

Procurement Specifications for Kinase-Focused Libraries

When building or augmenting a targeted kinase inhibitor library, specify (4-Aminophenyl)(pyridin-4-yl)methanone over generic 'pyridinyl methanone' analogs. This ensures the library incorporates a scaffold with a distinct and patented mechanism of action (CDK inhibition [3]) and a favorable selectivity profile against major CYP isoforms, increasing the library's overall quality and hit-to-lead potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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